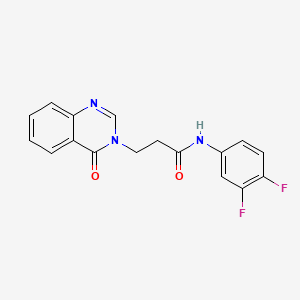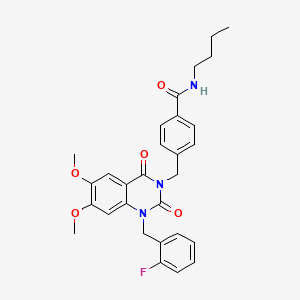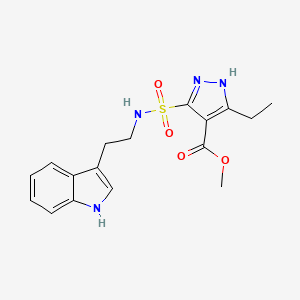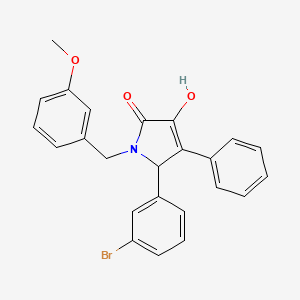![molecular formula C28H30N4O7 B11271788 N-(2-furylmethyl)-4-{[1-[2-(isopropylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzamide](/img/structure/B11271788.png)
N-(2-furylmethyl)-4-{[1-[2-(isopropylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6,7-Dimethoxy-2,4-dioxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a benzamide moiety, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6,7-dimethoxy-2,4-dioxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]benzamide typically involves multiple steps. The process begins with the preparation of the quinazolinone core, followed by the introduction of the benzamide group. Key steps include:
Formation of the Quinazolinone Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzamide Moiety: This step often involves the use of coupling reagents such as EDCI or DCC to facilitate the formation of the amide bond.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-[(6,7-Dimethoxy-2,4-dioxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the benzamide moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide and quinazolinone positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving quinazolinone and benzamide derivatives.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-cancer or anti-inflammatory activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(6,7-dimethoxy-2,4-dioxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]benzamide is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The quinazolinone core may interact with nucleic acids or proteins, while the benzamide moiety could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(6,7-Dimethoxy-2,4-dioxo-1-{[(methyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]benzamide
- 4-[(6,7-Dimethoxy-2,4-dioxo-1-{[(ethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]benzamide
Uniqueness
The uniqueness of 4-[(6,7-dimethoxy-2,4-dioxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]benzamide lies in its specific substitution pattern, which may confer unique biological activity and chemical reactivity compared to similar compounds. The presence of the propan-2-yl carbamoyl group, in particular, may enhance its pharmacokinetic properties and binding interactions.
Properties
Molecular Formula |
C28H30N4O7 |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
4-[[6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(propan-2-ylamino)ethyl]quinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C28H30N4O7/c1-17(2)30-25(33)16-31-22-13-24(38-4)23(37-3)12-21(22)27(35)32(28(31)36)15-18-7-9-19(10-8-18)26(34)29-14-20-6-5-11-39-20/h5-13,17H,14-16H2,1-4H3,(H,29,34)(H,30,33) |
InChI Key |
WCVMYSNKZVIZKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)NCC4=CC=CO4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-chlorophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11271721.png)

![2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(2,3-dichlorophenyl)acetamide](/img/structure/B11271730.png)
![9-(4-hydroxyphenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11271742.png)
![N-(2-ethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11271747.png)
![4-[(3-Fluorobenzyl)sulfanyl]-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11271751.png)

![N-(2,6-Dimethylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11271768.png)
![5-[(4-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11271776.png)
![ethyl 5-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B11271798.png)

![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11271809.png)
![4-[(3-Methoxybenzyl)sulfanyl]-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11271810.png)
